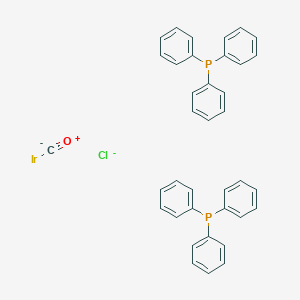
Carbonylchlorobis(triphenylphosphine)iridium(I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is notable for its square planar geometry and its ability to undergo oxidative addition reactions. It is a bright yellow crystalline solid and has been extensively studied for its unique chemical properties and applications in various fields .
Méthodes De Préparation
The synthesis of Carbonylchlorobis(triphenylphosphine)iridium(I) typically involves heating an iridium chloride salt with triphenylphosphine and a carbon monoxide source . The most popular method uses dimethylformamide (DMF) as a solvent, and sometimes aniline is added to accelerate the reaction . Another common solvent is 2-methoxyethanol . The reaction is usually conducted under nitrogen atmosphere. In this synthesis, triphenylphosphine serves both as a ligand and a reductant, while the carbonyl ligand is derived from the decomposition of dimethylformamide .
Analyse Des Réactions Chimiques
Carbonylchlorobis(triphenylphosphine)iridium(I) undergoes a variety of chemical reactions, including:
Oxidative Addition: This compound is notable for its ability to bind to oxygen reversibly.
Substitution Reactions: It can participate in substitution reactions where ligands are replaced by other ligands.
Hydrogenation: It acts as a catalyst in hydrogenation reactions.
Cycloaddition: It is used as a catalyst in intramolecular carbonylative [2+2+1] cycloaddition of allenynes.
Common reagents and conditions used in these reactions include hydrogen gas for hydrogenation and various organic solvents like chloroform and toluene . The major products formed depend on the specific reaction and reagents used.
Applications De Recherche Scientifique
Carbonylchlorobis(triphenylphosphine)iridium(I) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Carbonylchlorobis(triphenylphosphine)iridium(I) exerts its effects involves its ability to undergo oxidative addition and substitution reactions . The central iridium atom can bind to various ligands, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Carbonylchlorobis(triphenylphosphine)iridium(I) is unique due to its square planar geometry and its ability to undergo reversible oxidative addition . Similar compounds include:
Iridium(I)bis(triphenylphosphine)carbonyl iodide: Similar structure but with iodide instead of chloride.
Rhodium(I)bis(triphenylphosphine)carbonyl chloride: Similar structure but with rhodium instead of iridium.
Palladium(0)tetra(triphenylphosphine): Different central metal but similar use in catalysis.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of Carbonylchlorobis(triphenylphosphine)iridium(I).
Propriétés
Numéro CAS |
14871-41-1 |
|---|---|
Formule moléculaire |
C37H30ClIrOP2- |
Poids moléculaire |
780.2 g/mol |
Nom IUPAC |
carbon monoxide;iridium;triphenylphosphane;chloride |
InChI |
InChI=1S/2C18H15P.CO.ClH.Ir/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h2*1-15H;;1H;/p-1 |
Clé InChI |
VSPLSJCNZPDHCN-UHFFFAOYSA-M |
SMILES |
C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ir] |
SMILES canonique |
[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ir] |
Key on ui other cas no. |
14871-41-1 |
Description physique |
Yellow crystalline powder; [Acros Organics MSDS] |
Pictogrammes |
Acute Toxic; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















